2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide
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Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.413. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- New Synthetic Routes : Research has developed efficient synthesis sequences for complex indole derivatives, showcasing their potential in creating materials with non-linear optical properties due to favorable spectroscopic characteristics (Uludağ & Serdaroğlu, 2020)(source).
- Biological Activities : Indol-3-yl-oxoacetamides have been synthesized and evaluated as potent cannabinoid receptor type 2 ligands, highlighting the therapeutic potential of indole derivatives in drug discovery (Moldovan et al., 2017)(source).
Chemical Modifications and Drug Development
- Progesterone Receptor Modulators : Research into pyrrole-oxindole progesterone receptor modulators has led to the development of compounds with potential applications in female healthcare, including contraception and the treatment of certain breast cancers (Fensome et al., 2008)(source).
- Marine Inspired Modulators : Studies on marine-inspired indole alkaloids have identified compounds with significant antidepressant-like and sedative actions, suggesting the value of marine biodiversity in discovering novel bioactive molecules (Ibrahim et al., 2017)(source).
Photophysical Properties and Material Science
- Optical Materials : The development and characterization of indole derivatives for use in optical materials demonstrate the broad applicability of these compounds beyond biological contexts, including sensors and electronics (Kumar et al., 2015)(source).
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-8-4-6-10-15(12)20-19(23)18(22)17-13(2)21(3)16-11-7-5-9-14(16)17/h5,7,9,11-12,15H,4,6,8,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHYEHRQUGMZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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